Regioisomeric Identity Verification: 3-Ethylphenyl vs. 4-Ethylphenyl Substitution
Procurement of the correct regioisomer is critical for research reproducibility. 4-Bromo-N-(3-ethylphenyl)benzenesulfonamide (meta-ethyl substitution) can be distinguished from its positional isomer 4-bromo-N-(4-ethylphenyl)benzenesulfonamide (para-ethyl substitution) via spectroscopic and physical property differences. The 3-ethylphenyl isomer (Exact Mass: 338.992863 g/mol; Molecular Formula: C₁₄H₁₄BrNO₂S) is documented in spectral databases with a distinct ¹H NMR fingerprint [1]. The 4-ethylphenyl isomer (also C₁₄H₁₄BrNO₂S, MW: 340.24 g/mol) is commercially available under distinct catalog numbers (e.g., WS203361) . Selection between these regioisomers materially affects downstream outcomes, as meta- versus para- substitution of the N-aryl group alters the spatial orientation of the ethyl group relative to the sulfonamide pharmacophore, a factor shown in benzenesulfonamide SAR studies to influence target binding geometry and isoform selectivity [2].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | N-(3-ethylphenyl) substitution; Exact Mass: 338.992863 g/mol; Spectral data available in SpectraBase [1] |
| Comparator Or Baseline | N-(4-ethylphenyl) substitution (4-bromo-N-(4-ethylphenyl)benzenesulfonamide); Molecular Weight: 340.24 g/mol; Commercially available as WS203361 |
| Quantified Difference | Meta vs. para positional isomerism of the ethyl group on the N-phenyl ring |
| Conditions | Comparative structural and spectroscopic analysis; commercial availability |
Why This Matters
Incorrect regioisomer procurement invalidates experimental results and wastes resources; the meta-substitution pattern defines this compound's specific 3D pharmacophore orientation distinct from the para-substituted analog.
- [1] SpectraBase. 4-bromo-N-(3-ethylphenyl)benzenesulfonamide. Spectral Database Entry ID: IKsFJM9MVTP. Exact Mass: 338.992863 g/mol. View Source
- [2] Gao, R., et al. (2013). Optimization of heterocyclic substituted benzenesulfonamides as novel carbonic anhydrase IX inhibitors. European Journal of Medicinal Chemistry, 62, 597-604. View Source
